4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Description
Properties
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-5-6-8-14(13)18-9-11-19-12-10-18/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDCPMOHGICXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400620 | |
| Record name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050505-83-3 | |
| Record name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts.
Mode of Action
Similar compounds are known to participate in borylation reactions. In these reactions, the compound can interact with its targets, typically organic molecules, and introduce a boron atom into the target molecule.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to organic synthesis. It may participate in the Suzuki coupling reaction, a type of cross-coupling reaction, used to form carbon-carbon bonds. The downstream effects of these reactions would depend on the specific context of the synthesis.
Result of Action
The molecular and cellular effects of this compound’s action would be highly dependent on the specific context of its use. In general, the introduction of a boron atom into an organic molecule can significantly alter the molecule’s chemical properties and reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane, but it may hydrolyze in a humid environment. Therefore, it is typically stored in a dry, cool place under inert gas.
Biological Activity
The compound 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boron-containing organic molecule known for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- CAS Number : 1033752-94-1
- Molecular Formula : C26H25BO4
- Molecular Weight : 412.29 g/mol
- Chemical Structure : The compound features a morpholine ring substituted with a phenyl group that contains a boronate ester moiety.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the presence of the boron atom in its structure. Boron compounds have been associated with various biological functions, including:
- Enzyme Inhibition : Boronates can interact with enzymes through covalent bonding, leading to inhibition. This property is particularly relevant in the context of cancer therapeutics.
- Cell Proliferation Modulation : Studies indicate that compounds containing boron can influence cell proliferation pathways, potentially offering therapeutic benefits in oncology.
Anticancer Activity
Several studies have demonstrated the anticancer potential of boron-containing compounds. For instance:
- A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Apoptosis induction |
| A549 (Lung) | 0.200 | Cell cycle arrest |
| HeLa (Cervical) | 0.150 | Inhibition of proliferation |
Antimicrobial Activity
Research has also explored the antimicrobial properties of boron-containing compounds:
- A derivative demonstrated moderate activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported between 4–8 µg/mL .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the safety profile and efficacy of new compounds:
- In vivo studies using Sprague-Dawley rats indicated that the compound had a moderate bioavailability with a maximum concentration () of approximately 592 ± 62 mg/mL .
- Toxicity assessments revealed acceptable safety margins at high doses (up to 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study on Cancer Treatment :
- Case Study on Infectious Diseases :
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery
The boron-containing moiety in this compound enhances its ability to form stable complexes with biomolecules. This property is exploited in targeted drug delivery systems where the compound can act as a carrier for anticancer drugs. Studies have demonstrated that boron compounds can improve the solubility and bioavailability of therapeutic agents .
Anticancer Activity
Research has indicated that derivatives of boron compounds exhibit significant anticancer activity. The incorporation of morpholine enhances the pharmacokinetic properties of the drug candidates derived from this compound, making them more effective against various cancer cell lines .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in OLEDs due to its electron-donating properties. The tetramethyl dioxaborolane group facilitates charge transport within the organic layers of OLEDs, improving efficiency and stability .
Porous Organic Frameworks (POFs)
Research into porous materials has shown that incorporating this compound into frameworks can enhance gas adsorption properties. The presence of boron increases the interaction with gases such as CO₂ and H₂, making it suitable for applications in carbon capture technologies .
Organic Synthesis
Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to participate in these reactions allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical boron reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The dioxaborolane group facilitates transmetallation steps, while the morpholine moiety enhances solubility in polar solvents .
Key Reaction Example
Reaction with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide under Suzuki conditions produced a biphenyl derivative with 71% yield :
| Reactant | Conditions | Catalyst/Reagents | Yield |
|---|---|---|---|
| Bromobenzamide derivative + 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | 1,4-dioxane/water, 100°C, 4 h, inert atmosphere | Pd(PPh₃)₄, Na₂CO₃ | 71% |
Mechanistic Insights
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.
-
Transmetallation : Boronic ester transfers the aryl group to Pd.
-
Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .
Electrophilic Aromatic Substitution
The electron-rich phenyl ring undergoes regioselective electrophilic substitution. Fluorination and trifluoromethylation have been demonstrated at the para-position relative to the boronic ester .
Example Reaction
textThis compound + CF₃I → 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
Conditions : CuI, K₂CO₃, DMF, 80°C .
Hydrolysis to Boronic Acid
The dioxaborolane group hydrolyzes under acidic or basic conditions to form the corresponding boronic acid, a versatile intermediate in synthesis.
Reaction
Conditions : 0.1 M HCl, 25°C, 2 h.
Functionalization of the Morpholine Moiety
The morpholine nitrogen participates in alkylation and acylation reactions. For example:
N-Alkylation with Ethyl Bromide
Conditions : K₂CO₃, DMF, 60°C, 12 h .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C.
-
pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly at pH < 3 or > 10.
-
Steric Effects : Tetramethyl groups on the dioxaborolane ring hinder undesired side reactions .
Comparative Reactivity with Analogues
| Compound | Reactivity | Yield in Suzuki Coupling |
|---|---|---|
| This compound | High (electron-rich aryl group) | 65–75% |
| 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | Moderate (meta-substitution effect) | 50–60% |
| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine | Low (steric hindrance from ethyl group) | 40–45% |
Preparation Methods
Borylation of Halogenated Phenyl Morpholine Derivatives
- Starting from a halogenated phenyl morpholine (e.g., bromophenylmorpholine), palladium-catalyzed Miyaura borylation is employed.
- Typical reagents include bis(pinacolato)diboron, a palladium catalyst (Pd(dppf)Cl2 or Pd(PPh3)4), and a base such as potassium acetate or potassium carbonate.
- The reaction is carried out in solvents like dioxane or dimethylformamide (DMF) at elevated temperatures (80–100°C).
- This route allows direct introduction of the pinacol boronate ester onto the aromatic ring bearing the morpholine substituent.
Nucleophilic Aromatic Substitution (SNAr)
- In cases where the aromatic ring contains electron-withdrawing substituents (e.g., fluorine), morpholine can be introduced via SNAr on halogenated aryl boronic esters.
- The reaction typically uses polar aprotic solvents (e.g., DMF) and a base (e.g., potassium phosphate) at moderate temperatures (60–80°C).
- This method is advantageous for introducing morpholine without affecting the boronic ester functionality.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | -15°C to 100°C depending on step | Low temperatures in coupling to avoid boronate hydrolysis; higher temperatures for borylation |
| Solvents | Dichloromethane, dioxane, DMF | Choice influences solubility and reaction rate |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 | Palladium catalysts facilitate borylation |
| Bases | Triethylamine, potassium carbonate, potassium phosphate | Neutralize acids and promote coupling |
| Reaction Time | Minutes to several hours | Controlled to optimize yield and minimize side reactions |
Challenges and Considerations
- Boronic Ester Stability: The pinacol boronate ester is sensitive to hydrolysis, especially under acidic or aqueous conditions, requiring inert atmosphere and dry solvents.
- Side Reactions: Deborylation and homocoupling can reduce yield; precise stoichiometry and temperature control are critical.
- Purification: Silica gel chromatography or recrystallization is necessary to achieve >90% purity.
- Scale-up: Industrial processes may employ continuous flow reactors to improve yield and reproducibility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amide coupling of activated ester with aminoethyl morpholine | 4-carboxyphenylboronic acid pinacol ester | Triethylamine, isobutyl chloroformate | -15 to 20°C, DCM | 53% | Mild conditions, straightforward | Moderate yield |
| Pd-catalyzed Miyaura borylation of halogenated phenyl morpholine | Halogenated phenyl morpholine | Bis(pinacolato)diboron, Pd catalyst, base | 80–100°C, dioxane/DMF | Variable (60-85%) | Direct boronate introduction | Requires Pd catalyst, higher temp |
| SNAr reaction of halogenated boronic ester with morpholine | Halogenated phenyl boronic ester | Morpholine, base | 60–80°C, DMF | Variable | Mild morpholine introduction | Limited to activated aryl halides |
Q & A
Q. What are the optimized synthetic protocols for 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a two-step palladium-catalyzed coupling using triphenylamine (TPA) as a donor moiety has been reported, with yields up to 27% using hexanes/EtOAc (2:1 + 0.25% EtN) for column purification . Alternative routes involve multi-step procedures starting from halogenated intermediates, such as bromo- or chloro-substituted aryl precursors, with yields varying between 21% and 65% depending on the starting material and reaction conditions (e.g., KCO/DMSO systems) .
Q. What analytical methods are recommended for characterizing this compound?
Key characterization techniques include:
- H/C NMR : To confirm the presence of the morpholine ring (δ ~3.7 ppm for N–CH protons) and boronic ester signals (δ ~1.3 ppm for tetramethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., CHBNO) and isotopic pattern matching .
- Chromatography : Silica gel columns with hexanes/EtOAC gradients are effective for purification, as residual boron-containing byproducts can complicate analysis .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate in:
- Suzuki-Miyaura couplings : To construct biaryl motifs in donor–π–acceptor (D–π–A) dyads for materials science (e.g., organic LEDs) .
- Pharmaceutical intermediates : For synthesizing kinase inhibitors or heterocyclic scaffolds via subsequent functionalization (e.g., coupling with chloropyrimidines) .
Advanced Research Questions
Q. How does the electron-donating morpholine group influence the reactivity of the boronic ester in cross-coupling reactions?
The morpholine substituent enhances electron density at the boron center, increasing its nucleophilicity and accelerating transmetallation in Pd-catalyzed couplings. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky electrophiles. Computational studies suggest that the nitrogen lone pair in morpholine contributes to resonance stabilization of the boronate intermediate .
Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this compound?
Common issues and solutions include:
- Protodeboronation : Minimized by using anhydrous solvents, inert atmospheres, and additives like CsCO .
- Catalyst optimization : Pd(PPh) or SPhos ligands improve turnover in sterically hindered systems .
- Purification challenges : Residual Pd can be removed via activated charcoal treatment or SPE cartridges .
Q. How can the electronic properties of this compound be tailored for specific applications?
Substituent effects can be modulated via:
- Morpholine modification : Replacing morpholine with thiomorpholine or its dioxide derivative alters electron donation and solubility .
- Boron hybridization : Introducing electron-withdrawing groups (e.g., –CN, –CF) on the aryl ring adjusts the Lewis acidity of boron, impacting its reactivity in C–H borylation .
Q. What are the implications of contradictory yield data in published syntheses?
Discrepancies in yields (e.g., 27% vs. 65%) arise from:
- Starting material purity : Halogenated precursors (Br vs. Cl) significantly affect reaction kinetics .
- Catalyst loading : Higher Pd concentrations (1–5 mol%) improve yields but increase costs and purification difficulty .
- Temperature control : Exothermic reactions may require precise thermal management to avoid side reactions .
Methodological Insights
Q. What is the role of triethylamine (Et3_33N) in the purification of this compound?
EtN (0.25% v/v) is added to eluents during column chromatography to neutralize acidic byproducts (e.g., boric acid) and prevent decomposition of the boronic ester .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations can map electron density distributions, predict regioselectivity in cross-couplings, and optimize ligand–substrate interactions. For example, studies on analogous boronic esters have validated the impact of para-substituents on transition-state energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
